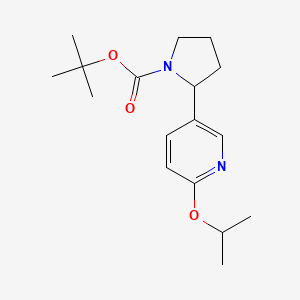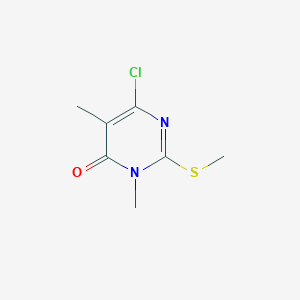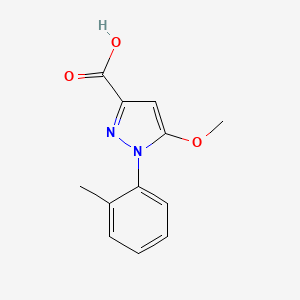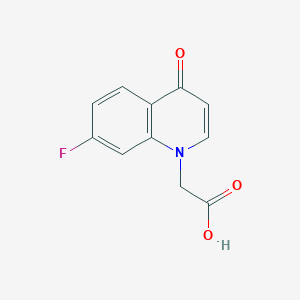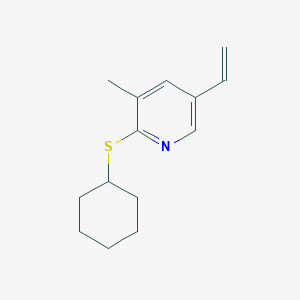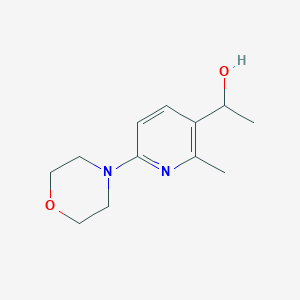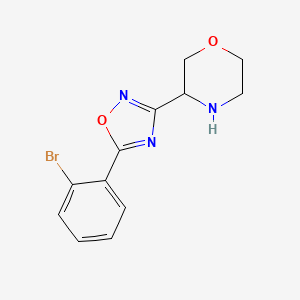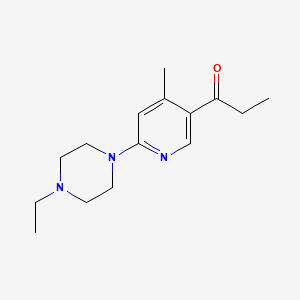
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound featuring a pyrrolidine ring, a cyclopropylmethyl group, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Aminogruppe, was zur Bildung von N-Oxiden führt.
Reduktion: Reduktionsreaktionen können die Cyclopropylmethylgruppe angreifen und möglicherweise den Cyclopropanring öffnen.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Aminogruppe und der Essigsäureeinheit.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid können verwendet werden.
Substitution: Nukleophile wie Alkoxide, Thiolate und Amine können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: N-Oxide und andere oxidierte Derivate.
Reduktion: Reduzierte Formen der Verbindung mit geöffneten Cyclopropanringen.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die ursprünglichen ersetzen.
Wissenschaftliche Forschungsanwendungen
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung kann als Gerüst für die Entwicklung neuer Medikamente verwendet werden, insbesondere solcher, die auf das zentrale Nervensystem abzielen.
Organische Synthese: Sie dient als Zwischenprodukt bei der Synthese komplexerer Moleküle.
Biologische Studien: Die Verbindung kann verwendet werden, um die Wechselwirkungen von Pyrrolidinderivaten mit biologischen Zielen zu untersuchen.
Industrielle Anwendungen: Sie kann bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen und Rezeptoren. Der Pyrrolidinring und die Aminogruppe spielen eine entscheidende Rolle bei der Bindung an diese Ziele, modulieren ihre Aktivität und führen zu verschiedenen biologischen Effekten.
Wirkmechanismus
The mechanism of action of 2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and the amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrrolidin-2-carbonsäure: Ähnlich in der Struktur, aber ohne die Cyclopropylmethyl- und Aminomethylgruppen.
N-(Cyclopropylmethyl)pyrrolidin: Ähnlich, aber ohne die Essigsäureeinheit.
2-(Aminomethyl)pyrrolidin: Ähnlich, aber ohne die Cyclopropylmethylgruppe.
Einzigartigkeit
2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)essigsäure ist einzigartig aufgrund der Kombination aus Pyrrolidinring, Cyclopropylmethylgruppe und Aminomethylgruppe, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Wechselwirkungen mit verschiedenen molekularen Zielen und macht sie zu einer wertvollen Verbindung in Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-[2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O2/c14-11(15)8-13-5-1-2-10(13)7-12-6-9-3-4-9/h9-10,12H,1-8H2,(H,14,15) |
InChI-Schlüssel |
WXRPZQOUCXRQLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)CC(=O)O)CNCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



